N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide is a sulfonamide compound with significant pharmaceutical implications. It is classified under sulfonamides, which are compounds containing a sulfonamide group (-SO2NH2) attached to an aromatic system. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
The compound can be synthesized through various chemical reactions involving specific precursors, primarily starting from 4-acetylphenylamine and 4-hydroxybenzenesulfonyl chloride. It falls under the broader category of sulfonamide derivatives, which are known for their antibacterial properties and are widely utilized in drug development.
The synthesis of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide typically involves the following steps:
For large-scale production, continuous flow systems and automated reactors are employed to enhance efficiency and control over reaction parameters, ensuring consistent product quality.
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide has a complex molecular structure characterized by:
The structure features an acetyl group attached to a phenyl ring, linked to a sulfonamide group, which contributes to its biological activity.
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide can undergo several key chemical transformations:
The mechanism of action of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide primarily involves its interaction with biological targets related to the inhibition of certain enzymes or pathways, particularly those associated with inflammatory responses or bacterial growth inhibition.
Research indicates that compounds within this class can modulate signaling pathways, such as the Wnt/Frizzled pathway, which is crucial in various cellular processes including proliferation and differentiation . Specific quantitative data on efficacy may vary based on experimental conditions and biological systems studied.
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide has several scientific uses:
This compound exemplifies the versatility of sulfonamides in medicinal chemistry, highlighting their importance in drug discovery and development.
The compound N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide represents an intentional structural innovation within sulfonamide medicinal chemistry, emerging from efforts to optimize pharmacophores for targeted enzyme inhibition. While not isolated from natural sources, its synthesis follows a deliberate design strategy that combines two bioactive motifs: the sulfonamide zinc-binding group (ZBG) and the 4-acetylphenyl moiety. This hybrid architecture evolved from early sulfonamide antibiotics (e.g., sulfanilamide) but diverges significantly through rational modifications aimed at enhancing isoform selectivity for human carbonic anhydrases (hCAs), particularly tumor-associated isoforms like hCA IX/XII [2]. Its development aligns with the "tail approach" paradigm—appending functionalized aromatic tails to the sulfonamide core to engage specific residues within enzyme active sites [2] [5].
Table 1: Key Identifiers of N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide
Chemical Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide |
Alternative Names | 4-Hydroxy-N-(4-acetylphenyl)benzenesulfonamide; p-Hydroxy-p'-acetyldiphenylsulfonamide |
Molecular Formula | C₁₄H₁₃NO₄S |
PubChem CID (Analog) | 684083 (N-(4-acetylphenyl)methanesulfonamide) [1] |
Structural Relatives | Benzenesulfonamide, N-(4-acetylphenyl)-4-amino (CID 221849) [3]; N-(4-acetylphenyl)-4-methylbenzenesulfonamide (CID 563797) [4] |
This compound exemplifies a strategic fusion of pharmacophores designed to optimize interactions with hCA isoforms:
This design proved critical in overcoming limitations of early sulfonamide drugs like acetazolamide, which exhibited broad inhibition across hCA isoforms (e.g., I, II, IX, XII) leading to off-target effects [2]. Biochemical assays confirmed derivatives featuring the 4-acetylphenyl group (e.g., compound 7o in triazole-sulfonamide hybrids) achieved potent inhibition of tumor-associated hCA IX/XII (Kᵢ = 35.9–170.0 nM) while showing divergent selectivity for cytosolic isoforms [2].
Table 2: Bioactivity Profile of 4-Acetylphenyl Sulfonamide Derivatives Against Key hCA Isoforms
Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Selectivity Ratio (IX/I) | |
---|---|---|---|---|---|---|
7o (4-Acetylphenyl) | 47.1 | 35.9 | 170.0 | 149.9 | ~3.6 | |
Acetazolamide (AAZ) | 250.0 | 12.0 | 25.0 | 5.7 | 0.1 | |
Phenyl derivative | - | - | 437.2 | 338.9 | - | [2] |
N-(4-Acetylphenyl)-4-hydroxybenzenesulfonamide occupies a distinct niche within the broader sulfonamide landscape due to its dual-functionalized aromatic system:
Structurally analogous compounds like benzenesulfonamide, N-(4-acetylphenyl)-4-amino (CID 221849) [3] replace the phenolic OH with an NH₂ group, diminishing hydrogen-bond donation capacity. Consequently, N-(4-acetylphenyl)-4-hydroxybenzenesulfonamide offers a unique pharmacophoric balance: the phenolic group serves as a hydrogen-bond donor/acceptor, while the acetyl group acts as a hydrogen-bond acceptor and hydrophobic anchor. This duality underpins its role as a versatile intermediate for synthesizing isoform-selective hCA inhibitors, particularly those targeting hypoxic tumor microenvironments where hCA IX/XII are overexpressed [2] [5].
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: